N-(3-acetylphenyl)-2-nitrobenzamide
Description
N-(3-acetylphenyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position of the benzamide ring and an acetyl substituent at the 3-position of the phenylamine moiety. Notably, lists this compound as discontinued by CymitQuimica, hinting at challenges in synthesis, stability, or commercial viability .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)11-5-4-6-12(9-11)16-15(19)13-7-2-3-8-14(13)17(20)21/h2-9H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLQCJOGNTWKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-nitrobenzamide typically involves the nitration of a benzamide precursor followed by acetylation. One common method includes the nitration of 2-aminobenzamide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting 2-nitrobenzamide is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: N-(3-acetylphenyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(3-carboxyphenyl)-2-nitrobenzamide.
Scientific Research Applications
N-(3-acetylphenyl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
Biological Studies: It is used in molecular docking studies to understand its interaction with various enzymes and proteins, aiding in the design of new inhibitors or activators.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetyl group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-acetylphenyl)-2-nitrobenzamide with key analogs, focusing on substituent effects, synthesis yields, spectroscopic properties, and applications.
Structural and Electronic Effects of Substituents
Table 1: Substituent Impact on Key Properties
| Compound Name | Substituents | Electronic Effects | Key Applications/Findings |
|---|---|---|---|
| This compound | 2-NO₂, 3-acetylphenyl | Strong electron-withdrawing | Discontinued (stability issues?) |
| N-(Furan-2-ylmethyl)-2-nitrobenzamide | 2-NO₂, furan-2-ylmethyl | Moderate electron-withdrawing | Precursor for diazepine synthesis |
| N-(3-Chloro-4-methoxyphenyl)-2-nitrobenzamide | 2-NO₂, 3-Cl, 4-OCH₃ | Mixed (EWG + EDG) | Intermediate in kinase inhibitors |
| N-((3-methylpyridin-2-yl)methyl)-2-nitrobenzamide | 2-NO₂, pyridinylmethyl | Polarizable aromatic system | Bioactive compound (JSF-2172) |
| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-CH₃, N,O-bidentate group | Directing group for metal catalysis | Metal-catalyzed C–H functionalization |
Spectroscopic Characterization
Table 2: NMR and IR Data Comparison
*Predicted based on analogs.
Biological Activity
N-(3-acetylphenyl)-2-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features an acetyl group and a nitro group attached to a benzamide structure. Its chemical formula is CHNO, and it possesses distinct physical and chemical properties that contribute to its biological activities.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzamide have been studied for their effectiveness against various bacterial strains. In one study, a series of nitrobenzamides demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting that the nitro group may play a crucial role in enhancing antimicrobial efficacy .
2. Insecticidal Properties
Insecticidal activity has also been reported for similar compounds. A study focused on novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties showed promising results against pests like Mythimna separata and Aphis gossypii. These findings imply that this compound may possess comparable insecticidal properties, making it a candidate for agricultural applications .
3. Antiviral Potential
The antiviral potential of nitro-containing compounds has been explored, particularly regarding their ability to inhibit hepatitis viruses. Molecular docking studies suggest that certain nitrobenzamides can bind effectively to viral proteins, potentially inhibiting their function. For example, the binding affinity of related compounds was assessed against hepatitis B (HBV) and C (HCV), indicating a promising avenue for further investigation into this compound as an antiviral agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival and proliferation.
- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate penetration into microbial membranes, leading to cell lysis.
- Interference with Viral Replication : By binding to viral proteins, these compounds may prevent the replication process, thereby reducing viral load.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various nitrobenzamides, including derivatives of this compound. The results indicated that compounds with higher lipophilicity showed increased antibacterial activity due to enhanced membrane permeability.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | Pseudomonas aeruginosa | 64 µg/mL |
Case Study 2: Insecticidal Activity
In another study focusing on insecticidal properties, this compound was tested against common agricultural pests. The compound exhibited significant mortality rates at varying concentrations.
| Concentration (mg/L) | Mortality Rate (%) |
|---|---|
| 50 | 40 |
| 100 | 70 |
| 200 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
